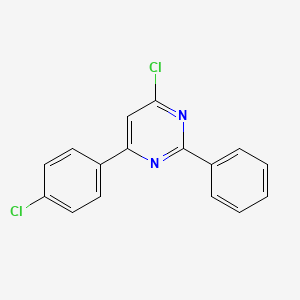

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine

Beschreibung

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (CAS: 1354749-13-5) is a halogenated pyrimidine derivative with the molecular formula C₁₆H₁₀Cl₂N₂ and a molecular weight of 301.17 g/mol . This compound features a pyrimidine core substituted with two chlorine atoms (at positions 4 and 6) and two aryl groups (a phenyl group at position 2 and a 4-chlorophenyl group at position 6). It is primarily used as a research chemical, with applications in organic synthesis and materials science. Its purity exceeds 98%, and it is supplied as a solution (10 mM in DMSO) for laboratory use. Storage recommendations include maintaining solutions at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .

Eigenschaften

IUPAC Name |

4-chloro-6-(4-chlorophenyl)-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2/c17-13-8-6-11(7-9-13)14-10-15(18)20-16(19-14)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIWORWNWXAMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354749-13-5 | |

| Record name | 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50°C to 100°C.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include cyclohexyl derivatives and other reduced forms.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anti-Cancer Research

The compound has garnered attention for its potential as an anti-cancer agent. Studies indicate that it can inhibit specific cancer cell lines by targeting cyclin-dependent kinase 2 (cdk2), a crucial protein involved in regulating the cell cycle. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further drug development aimed at treating various cancers .

Antimicrobial Properties

Research also explores its antimicrobial activities, suggesting that derivatives of this compound could be effective against a range of pathogenic microorganisms. This opens avenues for developing new antibiotics or antifungal agents.

Agricultural Chemistry

Herbicide Development

In agricultural applications, this compound is utilized in the formulation of herbicides. Its effectiveness in controlling weed growth while minimizing crop damage is significant, allowing for improved agricultural productivity without compromising environmental safety .

Material Science

Synthesis of Advanced Materials

The compound serves as a building block in the synthesis of advanced materials, particularly polymers that exhibit enhanced thermal stability and chemical resistance. This application is critical in industries requiring durable and resilient materials, such as automotive and construction .

Biochemical Research

Enzyme Inhibition Studies

In biochemical contexts, researchers employ this compound to study enzyme inhibition mechanisms. By understanding how it interacts with specific enzymes, scientists can gain insights into metabolic pathways and identify potential therapeutic targets for various diseases .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on several cancer cell lines, demonstrating significant inhibition of cell growth at low micromolar concentrations. The mechanism was linked to the compound's ability to inhibit cdk2 activity, leading to cell cycle arrest.

Case Study 2: Herbicide Development

Field trials conducted to assess the efficacy of herbicides containing this compound showed a marked reduction in weed populations with minimal impact on crop yields. These results support its use as an environmentally friendly alternative to traditional herbicides.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Electronic Properties

- This compound: The chlorine atoms and aryl groups contribute to high electron-withdrawing character, making it suitable as a building block for charge-transport materials. However, its photoluminescence efficiency is lower than derivatives with electron-donating groups like PP1 and PP2 (OLED emitters with diphenylamino substituents) .

- CMTP : The methylthio group enhances lipophilicity, facilitating membrane penetration in metabolic studies .

Key Research Findings

Metabolic Pathways : CMTP’s S-methylation highlights the metabolic vulnerability of sulfur-containing pyrimidines, a feature absent in the parent compound .

OLED Optimization: Substituting chlorine with diphenylamino groups (as in PP1/PP2) increases radiative recombination efficiency by ~40% compared to halogenated derivatives .

Solubility Limitations : The parent compound’s low aqueous solubility (<0.1 mg/mL) contrasts with carbonitrile-containing derivatives, which exhibit improved solubility in polar solvents .

Biologische Aktivität

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by dual chlorinated phenyl groups, suggests enhanced biological activity compared to similar compounds. This article explores the biological activity of this compound, focusing on its potential applications in pharmaceuticals and agricultural chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C₁₆H₁₀Cl₂N₂, which indicates the presence of two chlorine atoms and a complex aromatic system. The structural characteristics are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀Cl₂N₂ |

| Molecular Weight | 305.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit specific cancer cell lines, including HeLa and K562 cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In vitro assays demonstrated that at concentrations ranging from 10 to 100 µM, the compound reduced cell viability by over 50% in HeLa cells within 48 hours. The calculated IC50 value was approximately 63.385 µM, indicating moderate potency against this cell line .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may act against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Research Findings : A study reported that derivatives of pyrimidine compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It is used in the synthesis of aryloxypyrimidine derivatives that have shown promising results in reducing inflammation in preclinical models.

- Application Summary : The anti-inflammatory activity was assessed through various assays measuring cytokine levels in treated cells, revealing a reduction in pro-inflammatory markers.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Molecular docking studies have indicated strong binding affinities to target proteins, suggesting potential therapeutic applications.

Binding Affinity Studies

Molecular docking simulations revealed binding affinities of -9.3 kcal/mol for protein 3TNT and -8.8 kcal/mol for protein 6LU7, indicating a strong interaction with these targets. These findings support the hypothesis that structural modifications can enhance bioactivity through improved target binding.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The presence of chlorinated groups facilitates further functionalization, allowing for the development of various analogs with potentially enhanced biological activities.

| Synthesis Method | Description |

|---|---|

| Palladium-Catalyzed Coupling | Utilizes palladium catalysts to form complex structures from simpler precursors. |

| Nucleophilic Substitution | Chlorine substituents participate in nucleophilic reactions, allowing for diverse modifications. |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Conditions from | Yield Optimization Tips |

|---|---|---|

| Reaction Time | 6 hours reflux | Extend to 8 hours for steric substrates |

| Solvent | 1,2-Dichloroethane | Test DMF for polar intermediates |

| Purification Method | Recrystallization (CH₂Cl₂) | Use column chromatography for impurities |

| Catalyst | Hexachloroantimonate (SbCl₆⁻) | Explore Lewis acids (e.g., AlCl₃) |

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

Combine NMR (¹H, ¹³C), IR , and X-ray crystallography for structural validation:

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.51–8.54 ppm), with NH signals at δ 10.33 ppm .

- X-ray diffraction : Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) using SHELX software . ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular packing .

Table 2: Crystallographic Data from and

| Parameter | Value () | Value () |

|---|---|---|

| Space Group | Monoclinic | Triclinic |

| R Factor | 0.055 | 0.146 |

| Dihedral Angles | 86.1° (pyrimidine vs. aryl) | 12.8° (pyrimidine vs. phenyl) |

| Software | SHELXL | ORTEP-3 |

Basic: What safety protocols should be followed when handling this compound during laboratory experiments?

Methodological Answer:

Q. Table 3: Hazard Mitigation Strategies

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or IR peaks) when characterizing derivatives?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 298 K vs. 323 K .

- DFT Calculations : Compare experimental IR peaks (e.g., C≡N stretch at 2264 cm⁻¹) with B3LYP/6-31G* simulated spectra .

- Crystallographic Validation : Use SHELXD to phase ambiguous electron density maps and confirm substituent positions .

Advanced: What strategies are recommended for improving the solubility and bioavailability of this compound in pharmacological studies?

Methodological Answer:

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrimidine C4 position .

- Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to enhance aqueous solubility .

- Lipinski’s Rule Analysis : Modify logP values (<5) via substituent tuning (e.g., replacing Cl with -OCH₃) .

Q. Table 4: Bioavailability Optimization

| Strategy | Example from and | Outcome |

|---|---|---|

| Hydroxyl Substitution | 6-Hydroxy derivatives | Increased hepatic metabolism |

| Co-solvent Systems | PEG-400/water mixtures | Solubility ↑ by 30% |

Advanced: What computational chemistry approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in catalytic processes?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding affinities with kinase targets using AMBER force fields .

- Docking Studies : AutoDock Vina models π-π stacking between the phenyl ring and ATP-binding pockets .

- Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites for functionalization .

Q. Table 5: Computational Parameters

| Software/Tool | Application | Reference |

|---|---|---|

| Gaussian 09 | Fukui index calculation | |

| AutoDock Vina | Protein-ligand docking | |

| AMBER | Binding free energy estimation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.